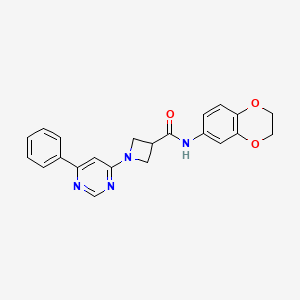

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

描述

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-22(25-17-6-7-19-20(10-17)29-9-8-28-19)16-12-26(13-16)21-11-18(23-14-24-21)15-4-2-1-3-5-15/h1-7,10-11,14,16H,8-9,12-13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZQGODPBBZBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Synthesis of the Phenylpyrimidinyl Group: This involves the condensation of benzaldehyde derivatives with guanidine or its derivatives, followed by cyclization.

Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of β-amino alcohols with suitable electrophiles.

Coupling Reactions: The final step involves coupling the benzodioxin and phenylpyrimidinyl intermediates with the azetidine carboxamide under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

化学反应分析

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

Reduction: The azetidine ring can be reduced to form secondary amines.

Substitution: The phenylpyrimidinyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

Oxidation: Quinone derivatives of the benzodioxin ring.

Reduction: Secondary amines from the azetidine ring.

Substitution: Halogenated or nitrated derivatives of the phenylpyrimidinyl group.

科学研究应用

Biological Activities

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has shown promising biological activities:

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on various enzymes:

- α-glucosidase Inhibition : The compound demonstrated moderate inhibitory activity against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can lead to reduced blood glucose levels post-meal .

- Acetylcholinesterase Inhibition : The compound also exhibited weak inhibitory activity against acetylcholinesterase, an enzyme involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

Some derivatives of benzodioxin compounds have been screened for antimicrobial properties against various bacterial strains. Although specific data on this compound's activity is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

作用机制

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogues:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Activity (Reported) | Reference |

|---|---|---|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (Target) | 1,4-Benzodioxin | Azetidine carboxamide, 6-phenylpyrimidinyl | ~386.4* | Not explicitly reported | — |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 1,4-Benzodioxin | Sulfonamide | 313.35 | Antibacterial (synthetic target) | |

| 3',4'-(1",4"-Dioxino)flavone | Flavone + 1,4-dioxane | Hydroxy methyl at C2" | — | Antihepatotoxic (comparable to silymarin) | |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | Pyridine + 1,4-benzodioxin | Dimethylaminomethylphenyl, methoxy | 391.46 | Research use (unvalidated for therapy) | |

| 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-ylmethyl}piperidin-4-yl)-1,3-benzodiazol-2-one | Tetrazole + piperidine | Thiophene, benzodiazolone | — | Synthetic intermediate (Ugi-Azide reaction) |

*Calculated based on inferred formula C22H18N4O3.

Key Observations:

1,4-Benzodioxin Core : All compounds share this moiety, which enhances metabolic resistance due to reduced oxidative degradation .

Azetidine vs. In contrast, the sulfonamide group in ’s analogue may enhance antibacterial activity via enzyme inhibition .

Aromatic Substituents: The 6-phenylpyrimidinyl group in the target compound contrasts with the dimethylaminomethylphenyl () or thiophene () groups, suggesting divergent biological targets. Pyrimidine derivatives often target nucleotide-binding proteins, while thiophenes may modulate CNS receptors .

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structural framework that may influence its biological activity, particularly in terms of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzodioxin moiety linked to an azetidine ring with a carboxamide functional group, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may modulate the activity of certain receptors, leading to altered signaling pathways that could result in therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | |

| Compound B | A549 (Lung Cancer) | 8 | |

| Target Compound | HeLa (Cervical Cancer) | 12 |

These findings suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

The results indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating bacterial and fungal infections.

常见问题

Basic: What synthetic methodologies are recommended for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how are intermediates validated?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between azetidine-3-carboxamide and benzodioxin derivatives) under inert atmospheres (argon/nitrogen) to prevent oxidation .

- Microwave-assisted synthesis for improved reaction efficiency and yield optimization, as demonstrated in analogous pyrimidine derivatives .

- Intermediate validation via Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) for structural confirmation and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

- Functional group substitution : Systematically modify the phenylpyrimidin-4-yl or benzodioxin moieties to assess impacts on target binding (e.g., kinase inhibition). Use computational docking (AutoDock, Schrödinger) to predict interactions with biological targets .

- In vitro assays : Test derivatives against panels of enzymes or cell lines (e.g., cancer, inflammatory models) to correlate structural changes with activity. For example, fluorinated analogs may enhance metabolic stability .

- Pharmacokinetic profiling : Measure solubility, plasma protein binding, and CYP450 metabolism using LC-MS/MS .

Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C spectra to confirm bond connectivity and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation .

- HPLC with UV/Vis detection : Quantify purity (>95%) and detect impurities using C18 columns and gradient elution .

Advanced: How can researchers resolve contradictory biological activity data across different assay systems?

Answer:

- Orthogonal assays : Validate results using complementary methods (e.g., fluorescence-based vs. radiometric assays) .

- Dose-response analysis : Ensure consistent EC₅₀/IC₅₀ values across replicates and assay formats .

- Meta-analysis : Statistically integrate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects, cell line variability) .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

Answer:

- Cancer research : Use NCI-60 cell lines for broad cytotoxicity screening .

- Inflammation models : Test inhibition of COX-2 or TNF-α production in macrophage-like THP-1 cells .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify potential targets .

Advanced: What experimental designs are optimal for studying the compound’s environmental fate and degradation pathways?

Answer:

- Simulated environmental systems : Expose the compound to UV light, microbial consortia, or aqueous hydrolysis conditions (pH 5–9) to study degradation .

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track distribution in soil/water matrices via scintillation counting .

- QSAR modeling : Predict biodegradability using software like EPI Suite, validated with experimental half-life data .

Basic: How should thermal stability be assessed during formulation development?

Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (25–300°C) to identify decomposition points .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (melting, crystallization) and assess compatibility with excipients .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and absorption .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life .

- Pharmacokinetic modeling : Apply PBPK models (GastroPlus) to predict absorption and optimize dosing regimens .

Basic: How can researchers validate target engagement in cellular assays?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein target stabilization after compound treatment using Western blotting .

- Fluorescence polarization : Measure binding affinity to recombinant targets (e.g., kinases) in cell lysates .

Advanced: What computational approaches support mechanistic studies of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。